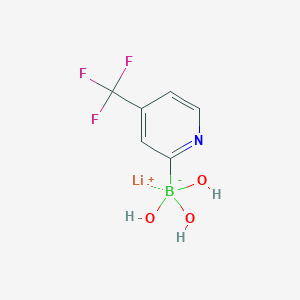

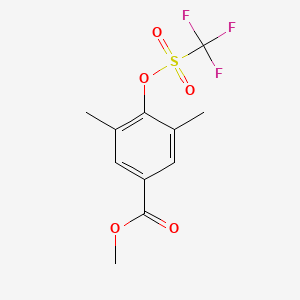

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

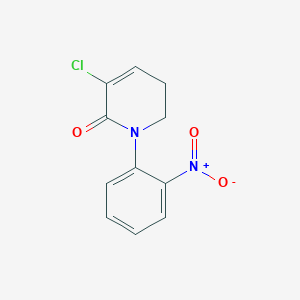

“Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate” is a chemical compound with the CAS Number: 1393822-85-9 . Its molecular weight is 214.87 . The IUPAC name for this compound is lithium trihydroxy (4- (trifluoromethyl)pyridin-2-yl)borate . The compound is stored in a freezer .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.87 . It is stored in a freezer . Unfortunately, other specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Characterization

- Organoboron compounds derived from pyridine, including lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate, have been synthesized and characterized through various methods. These compounds exhibit potential in the formation of complex anions and esterification processes (Mikhaĭlov & Kozminskaya, 1959).

Applications in Cross-Coupling Reactions

- Lithium trihydroxy and triisopropoxy 2-borate salts (LTBS), including those derived from pyridine, have been utilized in modified Suzuki–Miyaura cross-coupling reactions. These salts offer a stable and effective alternative for cross-coupling processes, providing a significant advantage over unstable boronic acids and boronates (Chen et al., 2012).

Pyrotechnic Colorants

- Lithium-based compounds, including lithium salts of bis(azolyl)borates, have been investigated as environmentally friendly red pyrotechnic colorants. These compounds demonstrate the potential of lithium-based formulations in producing red light in pyrotechnic displays, highlighting the versatility of lithium-based compounds in pyrotechnics (Dufter et al., 2019; Dufter et al., 2020).

Electrochemical Applications

- In the field of electrochemistry, lithium-based borate compounds have been explored as additives for lithium battery electrolytes. These compounds, including lithium trihydroxyborates, enhance conductivity and stability, thereby improving the performance and efficiency of lithium batteries (Sun et al., 2002).

Catalysts in Organic Reactions

- Lithium-based borate compounds have been used as catalysts in Friedel–Crafts benzylation reactions, demonstrating their utility in organic synthesis and potential in catalyzing various organic reactions (MukaiyamaTeruaki et al., 2000).

Safety And Hazards

In case of skin contact, eye contact, inhalation, or ingestion, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Propriétés

IUPAC Name |

lithium;trihydroxy-[4-(trifluoromethyl)pyridin-2-yl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAUNBHLSRPNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3LiNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)